6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one
Description
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one (CAS 1783743-34-9) is a pyridinone derivative characterized by a 1-ethyl group at the N1 position and a 2-aminoethyl substituent at the C6 position of the pyridinone ring. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-(2-aminoethyl)-1-ethylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-11-8(6-7-10)4-3-5-9(11)12/h3-5H,2,6-7,10H2,1H3 |
InChI Key |
GBZRVRQORJMJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CC=C1CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridone with an appropriate alkylating agent, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one and related pyridinone/pyrimidinone derivatives:
Key Structural and Functional Differences
Core Heterocycle: Pyridinone vs. Pyrimidinone: The target compound and most analogs (e.g., 1-ethylpyridin-2(1H)-one) feature a pyridinone ring (one nitrogen atom), while derivatives like 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one () contain a pyrimidinone core (two nitrogen atoms). Pyrimidinones often exhibit enhanced hydrogen-bonding capacity, influencing receptor binding . Saturation: Dihydropyrimidinones (e.g., 6-Amino-1-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) have a partially saturated ring, increasing conformational flexibility compared to aromatic pyridinones .
Substituent Effects: Aminoethyl Group: The 6-(2-aminoethyl) substituent in the target compound distinguishes it from simpler analogs like 1-ethylpyridin-2(1H)-one. This group may enhance solubility and enable covalent interactions in biological systems . Hydroxy vs.
Pharmacological Potential: Pyridinones with aminoethyl groups are explored as kinase inhibitors, as seen in related compounds like 8-(2-aminoethyl)-6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)pyrido[2,3-d]pyrimidin-7(8H)-one (), which targets MST3/4 kinases. The target compound’s aminoethyl group may similarly interact with ATP-binding pockets . Pyrimidinones (e.g., ) are prevalent in antiviral and anticancer agents due to their ability to mimic nucleobases .
Research Findings and Data
Physicochemical Properties
- Solubility: The aminoethyl group in the target compound likely improves water solubility compared to non-polar analogs like 6-benzyl-1-hydroxy-4-methylpyridin-2(1H)-one .
- Stability: Pyridinones are generally stable under physiological conditions, whereas dihydropyrimidinones may undergo oxidation to aromatic forms .
Bioactivity Trends
- Kinase Inhibition: Aminoethyl-substituted pyridinones/pyrimidinones (e.g., ) show selectivity for kinase targets, suggesting the target compound could be optimized for similar applications .
Biological Activity
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound belongs to the pyridinone class, characterized by a pyridine ring substituted with an aminoethyl group and an ethyl group. Its structural features facilitate interactions with various biological targets, which is crucial for its activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one. It has been shown to inhibit the proliferation of cancer cells through several mechanisms, including:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This was demonstrated in vitro with various cancer cell lines, where a significant reduction in cell viability was observed at specific concentrations.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-498 (Renal) | 10 | Apoptosis induction |
| SKMEL-28 (Melanoma) | 5 | Cell cycle arrest |
| NCI-H226 (Lung) | 8 | Apoptosis induction |
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against both bacterial and fungal strains:
- Bacterial Activity : It shows promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) in the low µg/mL range.
- Fungal Activity : The compound also demonstrates activity against Candida species, suggesting potential applications in treating fungal infections.
Table 2: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 6.3 | Bacterial |
| Escherichia coli | 12 | Bacterial |
| Candida albicans | 15 | Fungal |
The biological activity of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that lead to its antitumor and antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : Its structure may facilitate ROS production, contributing to oxidative stress in target cells.
Case Studies
Several case studies have documented the efficacy of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one in preclinical settings:
- Study A : Investigated the compound's effects on human lung cancer cells, reporting a dose-dependent decrease in cell viability and increased apoptosis markers.
- Study B : Evaluated its antimicrobial properties in a clinical setting, demonstrating effective inhibition of multidrug-resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
